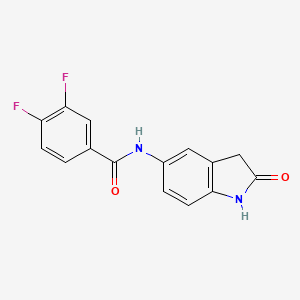

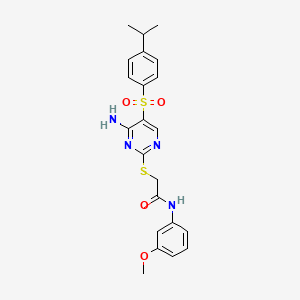

Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antitumor Agents and Labelled Compounds

The synthesis and labeling of compounds like Methyl 3-(2-nitrobenzamido)-5-phenylthiophene-2-carboxylate have been investigated for their potential as antitumor agents. For instance, Shinkwin and Threadgill (1996) described the isotopically efficient syntheses of [15N]-nitrothiophenecarboxamides, showcasing the compound's role in developing labeled compounds of interest in cancer treatment Labelled compounds of interest as antitumour agents.

Synthesis and Chemical Transformations

The compound has been utilized as a starting material or intermediate in various synthetic pathways. For example, Chen Yi-fen et al. (2010) discussed the synthesis of chlorantraniliprole, highlighting a series of reactions including esterification, reduction, and chlorination where similar compounds are used as key intermediates Synthesis of chlorantraniliprole.

Catalytic Reduction and Carbonylation Reactions

Studies such as the one conducted by Mooibroek, Bouwman, and Drent (2012) have investigated the catalytic activity of PdII compounds in the reduction of nitrobenzene, producing various products including carbonylation and hydrogenation products. These findings are significant for understanding the reactivity and potential applications of compounds like This compound in catalytic reactions Mechanistic Study of the L2Pd-Catalyzed Reduction of Nitrobenzene with CO in Methanol.

Polymer Solar Cells Enhancement

Graphitic carbon nitride (g‐C3N4) applications in polymer solar cells, as studied by Xiang Chen et al. (2016), demonstrate the potential of integrating similar compounds to enhance efficiency. Though the specific compound isn't directly mentioned, the methodology and approach to enhancing polymer solar cell efficiency can be relevant Incorporating Graphitic Carbon Nitride (g‐C3N4) Quantum Dots into Bulk‐Heterojunction Polymer Solar Cells Leads to Efficiency Enhancement.

Corrosion Inhibition

El aoufir et al. (2020) explored the corrosion inhibiting properties of thiazole-4-carboxylates on mild steel, indicating the potential of This compound and related compounds in protecting metals from corrosion. This highlights its potential application in materials science and engineering Evaluation of inhibitive and adsorption behavior of thiazole-4-carboxylates on mild steel corrosion in HCl.

Mecanismo De Acción

Target of Action

The compound contains abenzamide moiety , which is known to interact with various biological targets, including enzymes and receptors. The specific targets would depend on the overall structure of the compound and its physicochemical properties.

Mode of Action

The presence of anitrobenzamide group suggests potential interactions with biological targets through hydrogen bonding, electrostatic interactions, and π-stacking . The nitro group could also undergo reduction to form an amine, which could further interact with biological targets.

Biochemical Pathways

Benzamides and nitrobenzamides have been shown to interact with various biochemical pathways, depending on their specific targets . For instance, some benzamides are known to inhibit histone deacetylases, affecting gene expression and cellular differentiation .

Pharmacokinetics

Benzamides are generally known to have good oral bioavailability and can be metabolized by the liver . The presence of a nitro group could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Based on the known effects of benzamides and nitrobenzamides, potential effects could include changes in gene expression, inhibition of enzymatic activity, and modulation of receptor signaling .

Propiedades

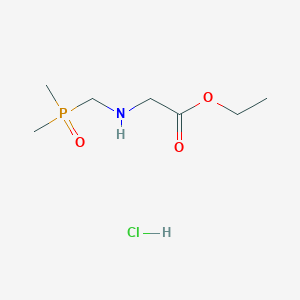

IUPAC Name |

methyl 3-[(2-nitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5S/c1-26-19(23)17-14(11-16(27-17)12-7-3-2-4-8-12)20-18(22)13-9-5-6-10-15(13)21(24)25/h2-11H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYNKKOIQDUSRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2453957.png)

![4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide](/img/no-structure.png)

![3-chloro-6,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2453963.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone](/img/structure/B2453964.png)

![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2453968.png)

![[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B2453974.png)